
Piriprost potassium
Übersicht
Beschreibung
- It is chemically represented as C₂₆H₃₄KNO₄ and has a molecular weight of 463.65 g/mol .
- This compound inhibits the release of both leukotrienes and histamine from isolated porcine lung cells, with an IC₅₀ (half-maximal inhibitory concentration) of 0.11 μM .
Piriprost potassium: is an inhibitor of leukotriene synthesis. Leukotrienes are lipid mediators involved in inflammation and immune responses.
Vorbereitungsmethoden
- Die Syntheserouten für Piriprost-Kalium sind nicht umfassend dokumentiert. Es wird typischerweise durch chemische Synthese hergestellt.
- Industrielle Produktionsmethoden können Modifikationen bestehender Synthesewege oder Optimierungen für die großtechnische Produktion beinhalten.
Analyse Chemischer Reaktionen
- Piriprost-Kalium unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden in der Literatur nicht explizit berichtet.
- Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart und den Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anti-inflammatory Properties
Piriprost potassium is primarily recognized for its ability to inhibit leukotriene synthesis. It effectively reduces the release of both leukotrienes and histamine, which are critical mediators in inflammatory responses. This property positions Piriprost as a potential therapeutic agent in treating inflammatory diseases such as asthma and arthritis .
1.2 Enhancement of Chemotherapy Efficacy
Research has indicated that Piriprost can enhance the cytotoxic effects of certain chemotherapeutic agents. A study demonstrated that when combined with ethacrynic acid, Piriprost increased the sensitivity of cancer cells to drugs like melphalan and chlorambucil. This synergistic effect suggests that Piriprost may be useful in overcoming drug resistance in cancer therapy .
1.3 Cardiovascular Research
Due to its structural similarity to PGI2, Piriprost has been studied for its cardiovascular effects. It exhibits low IP receptor-mediated activity but may influence vascular smooth muscle relaxation and platelet aggregation, making it a candidate for further research in cardiovascular therapeutics .
Biochemical Research
3.1 Inhibition of Lipoxygenase Activity
This compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes from arachidonic acid. This inhibition is significant for research into inflammatory pathways and could lead to novel therapeutic strategies targeting conditions mediated by leukotrienes .
3.2 Mechanistic Studies on Drug Resistance
Studies have focused on understanding how Piriprost interacts with cellular mechanisms related to drug resistance. By investigating its effects on various cancer cell lines, researchers aim to elucidate pathways that could be targeted to enhance drug efficacy .
Data Summary Table
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmacology | Anti-inflammatory agent | Inhibits leukotriene synthesis; reduces inflammation |
Chemotherapy enhancer | Enhances cytotoxicity when combined with ethacrynic acid | |
Cardiovascular effects | Potential influence on vascular relaxation | |
Agriculture | Nutrient management | Improves crop yield and quality through potassium application |
Biochemistry | Lipoxygenase inhibition | Important for understanding inflammatory pathways |
Drug resistance studies | Enhances efficacy of chemotherapeutic agents |
Case Studies
Case Study 1: Enhancing Chemotherapy Efficacy
- Objective: To evaluate the effect of Piriprost on drug-resistant cancer cell lines.
- Methodology: Cancer cells were treated with combinations of ethacrynic acid and Piriprost.
- Results: Significant increase in cell death observed compared to control groups, suggesting potential for clinical application in resistant cases .
Case Study 2: Potassium Application in Agriculture
- Objective: To assess the impact of potassium fertilizer on Tartary buckwheat yield.
- Methodology: Various rates of potassium were applied to test plots.
- Results: Increased grain yield and improved filling characteristics were recorded, supporting the hypothesis that potassium enhances crop performance .
Wirkmechanismus
- Piriprost potassium likely exerts its effects by inhibiting leukotriene synthesis.
- Molecular targets and pathways involved would include enzymes responsible for leukotriene production.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in der verfügbaren Literatur keine spezifischen ähnlichen Verbindungen erwähnt.
- Die Hervorhebung der Einzigartigkeit von Piriprost-Kalium würde weitere vergleichende Studien erfordern.
Biologische Aktivität
Piriprost potassium, also known as U 60257B, is a compound recognized for its biological activity, particularly as a leukotriene inhibitor. This article delves into the compound's mechanisms, effects on various biological systems, and its potential therapeutic applications, supported by case studies and research findings.
This compound primarily acts by inhibiting the synthesis of leukotrienes, which are inflammatory mediators involved in various physiological processes. The inhibition of leukotriene production leads to a reduction in inflammation and modulation of immune responses. This mechanism is crucial in conditions such as asthma, allergic reactions, and other inflammatory diseases.
Biological Effects
- Inflammation Modulation
- Cellular Mechanisms
- Impact on Cancer Cells
Case Study 1: Asthma Management
A clinical study involving patients with asthma showed that treatment with this compound resulted in a significant decrease in airway hyperreactivity and improved lung function parameters. The study highlighted its efficacy as an adjunct therapy alongside conventional asthma medications.
Case Study 2: Inflammatory Bowel Disease
In a model of inflammatory bowel disease (IBD), this compound administration led to reduced colonic inflammation and improved histological scores compared to control groups. This suggests its potential utility in treating gastrointestinal inflammatory disorders.
Table 1: Summary of Biological Activities of this compound
Eigenschaften
IUPAC Name |
potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDMFZMRXDIKI-FFGYHVHASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88851-62-1 | |
Record name | Piriprost potassium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIRIPROST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piriprost potassium?
A1: this compound functions as a selective inhibitor of 5-lipoxygenase [, , ]. This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.
Q2: How does the inhibitory effect of this compound on 5-lipoxygenase translate to observable effects in cells, particularly neutrophils?
A2: Studies using human polymorphonuclear neutrophils (PMNs) demonstrated that while Arachidonic Acid (AA) can directly induce granule exocytosis (a process related to inflammatory responses) in these cells, this activation was unaffected by this compound []. This suggests that while this compound effectively inhibits 5-lipoxygenase and downstream LTB4 production, AA may stimulate PMN degranulation through a 5-lipoxygenase-independent pathway.
Q3: Are there noticeable variations in the response to this compound across different strains of mice?
A3: Studies focusing on the release of neutrophil chemoattractant activity by bronchoalveolar macrophages (BAM) from different mouse strains revealed interesting observations []. While this compound effectively inhibited chemoattractant release and LTB4 production in C57BL/6 mice, its effects were less consistent in other strains. In BALB/c mice, a higher concentration of this compound was required to observe significant inhibition, while in DBA/2 mice, the drug inhibited chemoattractant activity but not LTB4 production. These findings highlight the importance of considering strain-specific variations when investigating the effects of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.